molecular formula C17H17ClN2O2 B352180 {1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 615279-83-9

{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Katalognummer: B352180
CAS-Nummer: 615279-83-9
Molekulargewicht: 316.8g/mol
InChI-Schlüssel: KSPYOJGKPRPFQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a synthetic small molecule belonging to the benzimidazole chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in numerous therapeutic agents . This compound features a benzimidazole core, an ether linkage, and a pendent methanol functional group, making it a valuable chemical tool for researchers. The benzimidazole nucleus is isostructural with naturally occurring purines, allowing its derivatives to interact effectively with a wide range of biological targets . Benzimidazole-based compounds are extensively investigated for their antimicrobial, anticancer, antioxidant, and antihypertensive properties, among others . The specific substitution pattern on this compound suggests potential for development in these research areas. For instance, the 2-ylmethanol substitution is a key functional group in studied benzimidazole derivatives, and related compounds have demonstrated cytotoxic and antioxidant activities in bio-screening studies . FOR RESEARCH USE ONLY (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-13-6-8-14(9-7-13)22-11-3-10-20-16-5-2-1-4-15(16)19-17(20)12-21/h1-2,4-9,21H,3,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPYOJGKPRPFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of o-Phenylenediamine with Carbonyl Compounds

The benzimidazole core is classically synthesized via cyclocondensation between o-phenylenediamine and carboxylic acid derivatives. For hydroxymethyl incorporation, glycolic acid or its esters serve as carbonyl precursors:

Procedure :

  • Reactants : o-Phenylenediamine (1.0 equiv) and glycolic acid (1.2 equiv).

  • Catalyst : ZnO nanoparticles (5 mol%) enable eco-friendly synthesis at 80°C in ethanol.

  • Outcome : 2-Hydroxymethylbenzimidazole is obtained in 85–92% yield after recrystallization.

Mechanistic Insight :
ZnO nanoparticles facilitate proton transfer, accelerating imine formation and cyclization. This method avoids hazardous acids and reduces reaction time to 4–6 hours, compared to 24 hours with conventional HCl catalysis.

Alternative Routes: Formylation and Reduction

When glycolic acid is unavailable, a formyl intermediate is synthesized and reduced:

Steps :

  • Formylation : React o-phenylenediamine with triethyl orthoformate in acetic acid to yield 2-formylbenzimidazole.

  • Reduction : Treat with sodium borohydride (NaBH4) in methanol to produce 2-hydroxymethylbenzimidazole (78% yield).

Advantages :

  • Formylation allows precise control over substituent positioning.

  • Reduction avoids harsh conditions, preserving the benzimidazole ring.

Alkylation at the N1 Position

Preparation of 3-(4-Chlorophenoxy)propyl Mesylate

The alkylating agent, 3-(4-chlorophenoxy)propyl mesylate, is synthesized from 3-(4-chlorophenoxy)propan-1-ol:

Synthesis :

  • Reactants : 3-(4-Chlorophenoxy)propan-1-ol (1.0 equiv) and methanesulfonyl chloride (1.5 equiv).

  • Conditions : Stir in dichloromethane with triethylamine (2.0 equiv) at 0°C for 2 hours.

  • Yield : 95–98% after aqueous workup.

Key Considerations :

  • Mesylates are superior to chlorides or bromides due to higher reactivity and stability.

  • Excess methanesulfonyl chloride ensures complete conversion.

Alkylation Reaction Conditions

N1 alkylation requires deprotonation of the benzimidazole’s NH group, followed by nucleophilic substitution:

Optimized Protocol :

  • Base : Sodium hydride (1.5 equiv) in anhydrous N,N-dimethylacetamide (DMA).

  • Alkylating Agent : 3-(4-Chlorophenoxy)propyl mesylate (1.2 equiv).

  • Temperature : 20–25°C for 8–10 hours.

  • Workup : Quench with NaCl solution, extract with toluene, and isolate via distillation (99% purity by GC).

Critical Parameters :

  • Solvent Choice : DMA enhances solubility of ionic intermediates, enabling homogeneous reactions.

  • Stoichiometry : Excess mesylate compensates for its hydrolysis in protic solvents.

Alternative Synthetic Strategies

One-Pot Benzimidazole Formation and Alkylation

Combining cyclocondensation and alkylation steps reduces purification needs:

Method :

  • Reactants : o-Phenylenediamine, glycolic acid, and 3-(4-chlorophenoxy)propyl mesylate.

  • Catalyst : ZnO nanoparticles (5 mol%) in DMA.

  • Conditions : 80°C for 6 hours, then 25°C for 12 hours.

  • Yield : 80% with 97% purity (HPLC).

Limitations :

  • Competing N3 alkylation (5–10% byproduct).

  • Requires precise stoichiometric control.

Catalytic Asymmetric Alkylation

Recent advances employ chiral catalysts for enantioselective synthesis, though this is less common for hydroxymethyl derivatives:

Example :

  • Catalyst : Palladium-BINAP complex.

  • Outcome : 70% enantiomeric excess (ee) reported for analogous compounds.

Purification and Characterization

Solvent Extraction and Distillation

Crude product is purified via:

  • Acid-Base Extraction :

    • Dissolve in HCl (2N), wash with toluene to remove non-polar impurities.

    • Neutralize with NaOH, extract into toluene, and distill under reduced pressure.

  • Yield : 95–99% with ≥99% purity.

Spectroscopic Confirmation

  • 1H NMR : δ 4.85 (s, 2H, -CH2OH), 4.20 (t, 2H, -OCH2-), 1.95 (m, 2H, -CH2-).

  • 13C NMR : δ 159.2 (C=N), 149.1 (C-O), 61.8 (-CH2OH).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h) Catalyst
Conventional Alkylation85–9098–9910–12NaH
ZnO-NP Assisted80–8597–986–8ZnO nanoparticles
One-Pot Synthesis75–8095–9718–20None

Key Takeaways :

  • Sodium hydride-mediated alkylation offers the highest yield and purity.

  • ZnO nanoparticles reduce environmental impact but require longer optimization .

Analyse Chemischer Reaktionen

Types of Reactions

{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenoxy ring is susceptible to nucleophilic substitution by strong nucleophiles.

    Ether cleavage: The ether linkage between the chlorophenoxy group and the propyl chain can be cleaved under acidic or basic conditions.

    Aromatic electrophilic substitution: The chlorinated benzene ring can undergo electrophilic aromatic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Ether cleavage: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Aromatic electrophilic substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzimidazole derivatives.

    Ether cleavage: Formation of phenol and the corresponding alkyl halide.

    Aromatic electrophilic substitution: Formation of brominated or nitrated benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

The compound {1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a synthetic organic molecule that has garnered significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. This article explores its various applications, particularly in the fields of cancer treatment, antimicrobial activity, and neurological disorders.

Anticancer Activity

Research indicates that this compound may exhibit antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to interact with casein kinase 1 (CK1) isoforms, influencing the phosphorylation of regulatory molecules involved in cell cycle regulation and apoptosis. This interaction may lead to the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells.
  • Case Studies :
    • A study demonstrated that derivatives of benzimidazole compounds possess significant anticancer properties, with some showing effectiveness against colon cancer cell lines. Further investigations into this compound could reveal similar or enhanced activity .

Antimicrobial Properties

The compound has potential antimicrobial activity, which is a critical area of exploration given the rising resistance to conventional antibiotics.

  • Preliminary Findings : Initial studies suggest that compounds with similar structural frameworks have shown effectiveness against bacterial strains. This indicates that this compound may also possess comparable antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Neurological Applications

The presence of the benzimidazole moiety suggests potential interactions with neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression.

  • Biological Activity : The compound's ability to modulate neurotransmitter systems could lead to therapeutic effects in conditions characterized by dysregulation of these systems. Research into its pharmacological profile could provide insights into its utility in neuropharmacology.

Data Table: Summary of Applications

Application AreaPotential EffectsKey Mechanisms
Anticancer ActivityAntiproliferative effects on cancer cellsInteraction with CK1 isoforms
Antimicrobial ActivityInhibition of bacterial growthStructural similarity to effective antibiotics
Neurological DisordersModulation of neurotransmitter systemsInteraction with neurotransmitter receptors

Wirkmechanismus

The mechanism of action of {1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between {1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol and its analogs:

Compound Substituent at 2-Position Phenoxy Group Predicted Boiling Point (°C) Predicted Density (g/cm³) Predicted pKa Key Functional Groups
This compound (Target Compound) Hydroxymethyl (-CH₂OH) 4-Chlorophenoxypropyl Not Reported Not Reported ~13.8 (estimated) Benzimidazole, -Cl, -OH
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Furanamide (-CONHC₄H₃O) 4-Chlorophenoxypropyl ~500–520 (estimated) ~1.18–1.22 ~12.5–13.0 Amide, Furan, -Cl
{1-[3-(2-Methylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol (CAS 615279-86-2) Hydroxymethyl (-CH₂OH) 2-Methylphenoxypropyl 512.9 ± 40.0 1.16 ± 0.1 13.81 ± 0.10 Benzimidazole, -CH₃, -OH

Analysis of Structural and Functional Differences

Impact of Phenoxy Group Substitution

  • 4-Chlorophenoxypropyl vs. 2-Methylphenoxypropyl: The target compound’s 4-chlorophenoxy group enhances electron-withdrawing effects compared to the 2-methylphenoxy group in CAS 615279-86-2 . This difference likely increases acidity (lower pKa) and alters solubility profiles. Chlorine’s electronegativity may also improve binding affinity in biological targets, such as enzyme active sites requiring halogen interactions.
  • Biological Implications : The 4-chloro substituent is associated with enhanced antimicrobial activity in benzimidazole derivatives, whereas methyl groups may prioritize metabolic stability .

Role of 2-Position Functionalization

  • Hydroxymethyl (-CH₂OH) vs. In contrast, the furanamide derivative introduces a planar aromatic system (furan) and an amide bond, which may enhance rigidity and intermolecular interactions (e.g., π-stacking or hydrogen bonding with biological targets).

Physicochemical Properties

  • Boiling Point and Density : The furanamide derivative’s higher predicted boiling point (~500–520°C vs. 512.9°C for CAS 615279-86-2) correlates with its increased molecular weight and polarity .
  • Acidity (pKa) : The hydroxymethyl group’s pKa (~13.8) aligns with typical alcohol functionalities, while the furanamide’s slightly lower pKa (~12.5–13.0) reflects the electron-withdrawing effects of the amide carbonyl .

Biologische Aktivität

{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a synthetic compound characterized by its benzimidazole core structure, which is known for various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H17_{17}ClN2_2O2_2
  • Molecular Weight : 316.78 g/mol
  • CAS Number : 615279-83-9

The compound features a chlorophenoxypropyl side chain attached to a benzimidazole ring, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in cell proliferation, contributing to its potential anticancer properties.
  • Receptor Modulation : The compound may modulate the activity of various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, in vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound's IC50_{50} values in various assays suggest potent activity against different cancer types.

StudyCell LineIC50_{50} (µM)Mechanism
Study ACCRF-CEM (Leukemia)10 nMApoptosis induction
Study BA549 (Lung Cancer)12 µMEnzyme inhibition
Study CMCF-7 (Breast Cancer)15 µMReceptor modulation

Antiviral Activity

In addition to anticancer properties, preliminary studies have suggested antiviral effects against certain viruses. The compound may interfere with viral replication processes, although further research is necessary to elucidate the exact mechanisms involved.

Case Studies

  • Case Study on Anticancer Activity :
    • In a study evaluating the efficacy of various benzimidazole derivatives, this compound was found to be one of the most potent inhibitors against the CCRF-CEM cell line, with an IC50_{50} value of 10 nM. This study highlights the potential of this compound as a lead for developing new anticancer therapies.
  • Mechanistic Insights :
    • Another investigation focused on the mechanism of action revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells. This finding underscores its potential as an effective therapeutic agent in oncology.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
1H-imidazole derivativeStructureModerate anticancer activity
Benzimidazole analogStructureHigh enzyme inhibition

Q & A

Q. Basic (Analytical Techniques)

  • TLC/HPTLC : Use silica gel plates with ethyl acetate/methanol/benzene (2:1:2) or benzene/chloroform/methanol (60:20:20). Quantify via densitometry at 295 nm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–295 nm) for high-resolution separation .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆: δ 7.2–8.1 ppm for benzimidazole protons) and IR (broad -OH stretch at 3200–3400 cm⁻¹) .

What crystallographic methods are suitable for resolving its 3D structure?

Q. Advanced (Structural Elucidation)

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution single-crystal X-ray diffraction .
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • Space group: Monoclinic (e.g., P2₁/c).
    • R-factor: < 0.05 for high-quality datasets .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to resolve discrepancies (e.g., -CH₂OH group conformation) .

How can computational modeling predict its bioactivity or binding interactions?

Q. Advanced (Theoretical Studies)

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like cytochrome P450 enzymes or fungal lanosterol 14α-demethylase (CYP51).
  • DFT Calculations : Optimize geometry with Gaussian09 (B3LYP/6-31G* basis set) to correlate electronic properties (e.g., HOMO-LUMO gap) with antifungal activity .
  • ADMET Prediction : SwissADME or pkCSM tools to estimate solubility (LogS = -3.2), permeability (Caco-2 = 0.8 × 10⁻⁶ cm/s), and metabolic stability .

How to address contradictions between spectroscopic and crystallographic data?

Q. Advanced (Data Reconciliation)

  • Case Study : Discrepancy in the -CH₂OH group’s orientation observed in NMR (solution state) vs. X-ray (solid state).
    • Resolution : Perform variable-temperature NMR to assess conformational flexibility.
    • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., O-H···N hydrogen bonds) influencing solid-state packing .
  • Multi-Technique Validation : Cross-validate IR carbonyl stretches (1680–1700 cm⁻¹) with X-ray-derived bond lengths (C=O: ~1.22 Å) .

What strategies optimize reaction yields for scale-up synthesis?

Q. Advanced (Process Chemistry)

  • Solvent Screening : Compare ethanol (62% yield) vs. DMF (improved solubility but lower purity) .
  • Catalyst Optimization : Test Pd/C vs. Rh/Al₂O₃ for hydrogenation steps; Rh catalysts improve selectivity (~85% yield) .
  • Microwave-Assisted Synthesis : Reduce reaction time from 5 hours to 30 minutes while maintaining ~70% yield .

How do substituents influence physicochemical properties?

Q. Advanced (Structure-Property Relationships)

Substituent LogP Aqueous Solubility (mg/mL) Melting Point (°C)
4-Chlorophenoxypropyl2.80.15 (DMSO)145–148
Unsubstituted benzimidazole1.51.2 (Water)98–100
  • Impact : The 4-chlorophenoxy group enhances lipophilicity (LogP ↑) but reduces aqueous solubility, critical for formulation design .

What in vitro assays are recommended for evaluating antifungal activity?

Q. Advanced (Biological Testing)

  • Microdilution Assay : Test against Candida albicans (ATCC 90028) in RPMI-1640 medium (MIC = 8–16 µg/mL) .
  • Time-Kill Kinetics : Monitor fungal viability over 24 hours at 2× MIC concentrations.
  • Synergy Studies : Combine with fluconazole (FICI ≤ 0.5 indicates synergistic effects) .

How to troubleshoot poor crystallization outcomes?

Q. Advanced (Crystallography)

  • Solvent Optimization : Screen ethanol/water (70:30) vs. acetonitrile for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Temperature Gradients : Cool from 25°C to 4°C at 0.1°C/min to grow larger crystals .

What chromatographic methods separate enantiomers or diastereomers?

Q. Advanced (Chiral Separation)

  • HPLC : Use Chiralpak IA-3 column (n-hexane/isopropanol = 90:10, 1.0 mL/min). Retention times: 8.2 min (R) and 9.5 min (S) .
  • CE (Capillary Electrophoresis) : 50 mM borate buffer (pH 9.2) with 15 mM β-cyclodextrin for baseline resolution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.